Summary of the Application: 2-Methoxy-4-vinylphenol (MVP), a derivative of 2-Methoxy-4-(2-nitrovinyl)phenol, has been used as a platform to prepare functional monomers for radical polymerizations . This is part of an effort to meet the increasing demand for biobased materials .
Methods of Application: MVP-derived monomers were polymerized via solution and emulsion polymerization, resulting in homo- and copolymers with a wide range of thermal properties . Moreover, divinylbenzene (DVB)-like monomers were prepared from MVP by varying the aliphatic chain length between the MVP units . These biobased monomers were thermally crosslinked with thiol-bearing reagents to produce thermosets with different crosslinking densities .
Results or Outcomes: The results of this study expand the scope of MVP-derived monomers that can be used in free-radical polymerizations toward the preparation of new biobased and functional materials from lignin .
Summary of the Application: 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, has been studied for its antioxidant activity .
Summary of the Application: m-Aryloxy phenols, a group of compounds that includes 2-Methoxy-4-(2-nitrovinyl)phenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Methods of Application: These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Summary of the Application: 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol, a compound related to 2-Methoxy-4-(2-nitrovinyl)phenol, can be synthesized from vanillin and p-anisidine .
Methods of Application: This compound is usually formed by condensation of an aldehyde or ketone with a primary amine . The synthesis is carried out using a water solvent by the stirrer method .
2-Methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula CHN O and a molar mass of 195.17 g/mol. This compound features a methoxy group and a nitrovinyl substituent on a phenolic ring, which contributes to its unique chemical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrovinyl) groups creates a compound that can participate in various
The synthesis of 2-methoxy-4-(2-nitrovinyl)phenol typically involves:
These methods highlight the versatility of this compound's synthesis, allowing for modifications that can enhance its chemical properties.
2-Methoxy-4-(2-nitrovinyl)phenol finds applications in various fields:
Studies on the interactions of 2-methoxy-4-(2-nitrovinyl)phenol with other compounds have shown that it can form complexes with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity and potential applications in drug design and materials development. Further exploration into its interactions at the molecular level could provide insights into optimizing its use in various applications .
Several compounds share structural similarities with 2-methoxy-4-(2-nitrovinyl)phenol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methoxy-5-(2-nitrovinyl)phenol | CHN O | Different position of nitrovinyl group |
1-Methoxy-4-(2-nitrovinyl)benzene | CHN O | Similar nitrovinyl structure but different connectivity |
4-(2-Nitrovinyl)-o-cresol | CHN O | Contains a cresol moiety, affecting solubility and reactivity |
The uniqueness of 2-methoxy-4-(2-nitrovinyl)phenol lies in its specific combination of functional groups that influence its reactivity and potential biological activities. The positioning of the methoxy and nitrovinyl groups allows for distinct electronic properties that differ from similar compounds, making it an interesting subject for further research in both synthetic chemistry and pharmacology .
Irritant